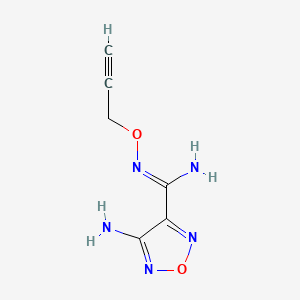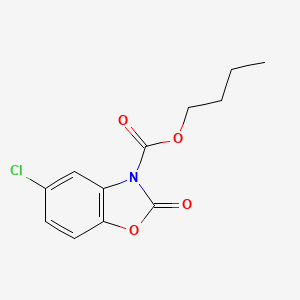![molecular formula C17H13ClFNO3S B11513458 2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11513458.png)
2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-chlorobenzaldehyde with 2-fluorobenzoyl chloride in the presence of a thiazolidine derivative. The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the formation of the thiazolidine ring. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound meets the required quality standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thiazolidine ring and the halogenated phenyl groups contribute to its ability to interact with biological macromolecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid: Lacks the fluorophenyl group, resulting in different chemical and biological properties.
3-[(2-Fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid: Lacks the chlorophenyl group, leading to variations in reactivity and applications.
2-(2-Bromophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid: Contains a bromophenyl group instead of chlorophenyl, which may affect its chemical behavior and biological activity.
Uniqueness
The unique combination of chlorophenyl and fluorophenyl groups in 2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid imparts distinct chemical properties and potential applications that are not observed in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H13ClFNO3S |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-(2-fluorobenzoyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C17H13ClFNO3S/c18-12-7-3-1-5-10(12)16-20(14(9-24-16)17(22)23)15(21)11-6-2-4-8-13(11)19/h1-8,14,16H,9H2,(H,22,23) |
InChI Key |
IHTFQSGSXXUYSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(S1)C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11513378.png)
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)benzyl]-1-(furan-2-ylmethyl)thiourea](/img/structure/B11513379.png)
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11513391.png)
![Thiazolidin-4-one, 5-[2-(3-methylthiazolidin-2-ylidene)ethylidene]-2-thioxo-](/img/structure/B11513398.png)
![Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate](/img/structure/B11513404.png)
![2,6-dichloro-N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]-4-methylpyridine-3-sulfonamide](/img/structure/B11513412.png)
![N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-4-chlorobenzamide](/img/structure/B11513419.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11513433.png)


![(3aS,4R,9bR)-4-(2-chloro-6-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11513446.png)
![4-[(4-chlorophenyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B11513449.png)
![N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide](/img/structure/B11513451.png)
![3-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B11513452.png)
